Pentyl trichloroacetate
Description
Context and Significance within Halogenated Ester Chemistry
Halogenated esters are a class of organic compounds where one or more hydrogen atoms in the ester's alkyl or acyl group are replaced by halogen atoms (fluorine, chlorine, bromine, or iodine). mt.com This substitution significantly influences the molecule's physical and chemical properties, including its reactivity, acidity, and biological activity. mt.commsu.edu The presence of the electron-withdrawing trichloromethyl group in pentyl trichloroacetate (B1195264) makes the carbonyl carbon more electrophilic compared to its non-halogenated counterpart, pentyl acetate (B1210297). This heightened reactivity is a key characteristic of many halogenated esters, making them valuable intermediates in organic synthesis. chemicalbook.com
Halogenation reactions are crucial in both large-scale and fine chemical production, with the resulting products and intermediates finding application in pharmaceuticals, polymers, and agrochemicals. mt.com The order of reactivity for halogens is fluorine > chlorine > bromine > iodine. mt.com While fluorine is highly reactive, chlorine, as seen in pentyl trichloroacetate, also imparts significant changes to the molecule's properties. mt.com The study of such compounds contributes to a deeper understanding of reaction mechanisms and the development of new synthetic methodologies. organic-chemistry.org
Overview of Research Trajectories for Similar Compounds
Research on compounds structurally similar to this compound, such as other alkyl trichloroacetates, has followed several key trajectories. One significant area of investigation is their use as synthetic intermediates. For instance, trichloroacetic acid and its derivatives are utilized in the synthesis of more complex molecules. atamanchemicals.comgoogle.com The trichloromethyl group can be a precursor to other functional groups or can be involved in various coupling reactions. acs.org
Furthermore, studies have explored the physicochemical properties of halogenated esters. For example, research has been conducted on the heat of phase transition of various chloroacetates, revealing that this property increases with the length of the alkyl chain and the number of chlorine atoms. acs.org Computational studies, such as those using Density Derived Electrostatic and Chemical (DDEC6) charge distribution analysis, have been employed to understand the electronic properties of substituted acetates. rsc.org The environmental fate and phytotoxicity of related compounds, like trichloroacetic acid (TCA), have also been a subject of extensive research, given its past use as a herbicide and its formation as an atmospheric byproduct. researchgate.netresearchgate.net
Structure
3D Structure
Properties
IUPAC Name |
pentyl 2,2,2-trichloroacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11Cl3O2/c1-2-3-4-5-12-6(11)7(8,9)10/h2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZJOVWVTJGLPFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)C(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60187583 | |
| Record name | Acetic acid, trichloro-, pentyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60187583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33972-81-5 | |
| Record name | Acetic acid, trichloro-, pentyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033972815 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC50961 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50961 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetic acid, trichloro-, pentyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60187583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reaction Mechanisms and Chemical Transformations of Pentyl Trichloroacetate
Hydrolytic Stability and Degradation Kinetics
The hydrolysis of esters is a fundamental reaction, typically proceeding via nucleophilic acyl substitution. ucalgary.calibretexts.org For trichloroacetate (B1195264) esters, the reaction pathways and rates are significantly influenced by the surrounding chemical environment, including the solvent system and the presence of ionic species.
The stability and decomposition of the trichloroacetate group are highly dependent on the solvent. rsc.org The decarboxylation of trichloroacetic acid, a process closely related to the degradation of its esters, is known to be significantly faster in polar aprotic solvents compared to protic solvents. rsc.orgacs.org Studies on trichloroacetic acid have shown that the reaction proceeds readily in dimethylsulfoxide (DMSO), even at room temperature, whereas it is much slower in water. rsc.orgcore.ac.uk
The reactivity of pentyl trichloroacetate is intrinsically linked to the behavior of the trichloroacetate ion. Under basic or certain thermal conditions, the ester can be cleaved to release the trichloroacetate anion (CCl₃COO⁻). This anion is central to the subsequent decomposition chemistry. The decarboxylation of the trichloroacetate ion is a key step, proceeding via the formation of a highly reactive trichloromethyl anion (CCl₃⁻) and carbon dioxide. core.ac.uk The formation of this carbanion is the rate-determining step in the decarboxylation process. core.ac.uk
Influence of Solvent Systems on Decomposition Pathways
Involvement in Carbonyl Chemistry and Organic Synthesis
The unique reactivity of the trichloroacetate group makes it a valuable tool in organic synthesis, particularly for the introduction of the trichloromethyl group onto other molecules.
This compound can serve as a precursor to the trichloromethyl anion, although more commonly, a salt such as sodium trichloroacetate (NaTCA) is used for this purpose. organic-chemistry.orgnih.gov The process, known as decarboxylative trichloromethylation, involves the thermal or chemically induced loss of carbon dioxide from the trichloroacetate moiety to generate the trichloromethyl anion. researchgate.netscholaris.ca This highly reactive species can then act as a nucleophile in various carbon-carbon bond-forming reactions. organic-chemistry.orgacs.org The reaction is often performed in polar aprotic solvents like DMSO or dimethylformamide (DMF) which facilitate the decarboxylation step. acs.orgorganic-chemistry.orgacs.org
A prominent application of decarboxylative trichloromethylation is the reaction with aldehydes to synthesize 2,2,2-trichloromethylcarbinols. organic-chemistry.orgacs.orgorganic-chemistry.org In this reaction, the trichloromethyl anion, generated in situ from a trichloroacetate source, performs a nucleophilic attack on the electrophilic carbonyl carbon of an aldehyde. acs.orgresearchgate.net The resulting tetrahedral intermediate is then protonated upon workup to yield the stable trichloromethylcarbinol product. These carbinols are valuable synthetic intermediates. acs.orgorganic-chemistry.org
Research has shown that this transformation can be optimized based on the electronic properties of the aldehyde. organic-chemistry.orgacs.orgacs.org For electron-deficient aromatic aldehydes, the reaction is efficiently carried out using sodium trichloroacetate in DMSO, often with the addition of a mild acid like malonic acid. organic-chemistry.orgnih.govacs.org Conversely, electron-rich aldehydes react efficiently with sodium trichloroacetate alone, avoiding the need for an additional acid and preventing competing side reactions like the Cannizzaro reaction. organic-chemistry.orgacs.orgacs.org
Table 1: Synthesis of 2,2,2-Trichloromethylcarbinols from Aromatic Aldehydes and Sodium Trichloroacetate
| Aldehyde Reactant | Additive | Solvent | Time (min) | Yield (%) | Reference |
| 4-Nitrobenzaldehyde | Malonic Acid | DMSO | 40 | 95 | acs.org |
| 4-Cyanobenzaldehyde | Malonic Acid | DMSO | 40 | 96 | acs.org |
| 2-Chlorobenzaldehyde | Malonic Acid | DMSO | 60 | 85 | acs.org |
| 4-Methoxybenzaldehyde | None | DMSO | 40 | 93 | acs.org |
| 2-Naphthaldehyde | None | DMSO | 40 | 91 | acs.org |
| 4-(Dimethylamino)benzaldehyde | None | DMSO | 60 | 82 | acs.org |
Decarboxylative Trichloromethylation Reactions
Electrophilic and Nucleophilic Reactivity at the Ester Linkage
The ester linkage in this compound possesses a highly electrophilic carbonyl carbon. The three chlorine atoms on the alpha-carbon exert a powerful electron-withdrawing inductive effect, which significantly increases the partial positive charge on the carbonyl carbon. uomustansiriyah.edu.iq This enhanced electrophilicity makes this compound more susceptible to nucleophilic attack at the carbonyl group than simple alkyl esters like pentyl acetate (B1210297). libretexts.org
Reactions with nucleophiles typically follow a nucleophilic acyl substitution mechanism. ucalgary.casaskoer.ca A nucleophile, such as a hydroxide (B78521) ion or water, attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. ucalgary.calibretexts.org This intermediate then collapses, expelling the leaving group. Due to the stability of the resulting trichloroacetate anion, the C-O bond between the acyl group and the oxygen of the pentyl group is cleaved (acyl-oxygen cleavage). ucalgary.ca
Under basic hydrolysis (saponification), a hydroxide ion attacks the ester, ultimately forming a carboxylate salt (sodium trichloroacetate, if NaOH is used) and pentanol (B124592) after an irreversible deprotonation of the intermediate trichloroacetic acid by the pentoxide anion. ucalgary.calibretexts.org Under acidic conditions, the carbonyl oxygen is first protonated, which further activates the carbonyl carbon towards attack by a weak nucleophile like water. ucalgary.calibretexts.org The subsequent steps involve the formation of a tetrahedral intermediate and elimination of pentanol to yield trichloroacetic acid. libretexts.org
Acid-Catalyzed Transformations and Rearrangement Studies
Acid catalysis plays a pivotal role in initiating various transformations of this compound. These reactions typically involve the protonation of the ester's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon and renders the molecule susceptible to nucleophilic attack or rearrangement.
Proton transfer is a fundamental step in many organic reactions, acting as a catalyst to activate substrates or facilitate the departure of leaving groups. masterorganicchemistry.comleah4sci.comnumberanalytics.com In the context of this compound, acid-catalyzed reactions are initiated by the transfer of a proton (H⁺) from an acid to the ester. libretexts.orgyoutube.com
The mechanism begins with the protonation of the carbonyl oxygen of the ester. This step is a classic acid-base reaction where the ester acts as a Lewis base. libretexts.org This protonation increases the polarization of the C=O bond and places a formal positive charge on the oxygen, which is delocalized by resonance onto the carbonyl carbon. This activation makes the carbonyl carbon significantly more electrophilic and susceptible to attack by weak nucleophiles. For instance, in the acid-catalyzed hydrolysis of esters, a water molecule attacks the activated carbonyl carbon. libretexts.org
Research on the decarboxylation of ammonium (B1175870) trichloroacetate in the presence of nitrogen bases highlights the critical role of proton transfer within complexes involving the trichloroacetate moiety. rsc.org The rate of decomposition is strongly dependent on the position of the proton in the hydrogen bridge between the trichloroacetic acid and the base, illustrating how proton transfer dynamics can dictate reaction pathways. rsc.org These fundamental principles are directly applicable to the behavior of this compound under acidic conditions.
Key Steps in Acid-Catalyzed Proton Transfer for this compound:
Protonation: A proton from a catalytic acid (e.g., H₂SO₄) is transferred to the carbonyl oxygen of the ester.
Activation: The resulting protonated ester is activated, with an increased positive charge on the carbonyl carbon.
Nucleophilic Attack: A nucleophile (e.g., water, another alcohol) attacks the electrophilic carbonyl carbon.
Deprotonation: A final proton transfer step regenerates the acid catalyst and yields the final product. masterorganicchemistry.com
While the direct conversion of this compound into complex cyclopentyl derivatives is not extensively documented in mainstream chemical literature, the constituent parts of the molecule—the pentyl group and the trichloroacetate moiety—can be involved in reactions that form cyclic structures. Trichloroacetic acid and its derivatives are sometimes employed in broader synthetic strategies that can lead to cyclopentyl compounds. google.com
For example, a patent describes the use of acids, including trichloroacetic acid, in processes for preparing cyclopentyl purine (B94841) derivatives. google.com This suggests that the trichloroacetate group can be a component in multi-step syntheses of complex cyclic molecules. General methods for cyclopentane (B165970) synthesis often involve the cyclization of linear precursors through various metal-catalyzed or radical-mediated processes. organic-chemistry.org
Under strong acid conditions, the pentyl group itself could potentially undergo rearrangement via a carbocation intermediate, although this typically requires a secondary or tertiary carbocation for stability. chegg.com A primary pentyl carbocation is highly unstable and less likely to form. However, reactions involving the trichloroacetate group as a leaving group could, in theory, initiate processes that lead to cyclization if an appropriate unsaturated bond is present in the molecule.
Proton-Transfer Mechanisms in Organic Reactions
Pathways of Dehalogenation and Carbon-Chlorine Bond Scission
The trichloromethyl group (-CCl₃) is the most reactive site on this compound for dehalogenation reactions. These processes involve the cleavage of one or more carbon-chlorine bonds, which can be achieved through chemical, electrochemical, or biological means. who.intnih.gov
Recent research has focused on environmentally conscious methods for breaking down halogenated organic compounds. A notable example is the visible-light-driven, copper-catalyzed dehalogenation of trichloroacetic acid (TCA), which serves as a direct model for the reactivity of this compound. nih.govacs.org In this process, TCA is selectively converted into monochloroacetic acid (MCA) using ascorbic acid as a hydrogen atom source in an ethanol/water solvent. nih.govacs.org
The mechanism involves multiple roles for the copper catalyst, including photoexcitation and the activation of C-Cl bonds. acs.org The reaction proceeds stepwise, first reducing the trichloroacetate to a dichloroacetate (B87207) intermediate, and subsequently to a monochloroacetate product. acs.org This stepwise scission is a hallmark of reductive dehalogenation.
Table 3.5.1: Visible-Light-Driven Dehalogenation of Trichloroacetic Acid (TCA) to Dichloroacetic Acid (DCA) and Monochloroacetic Acid (MCA)
| Entry | Reactant | Product(s) | Yield of DCA (%) | Yield of MCA (%) | Selectivity for MCA |
| 1 | TCA | DCA + MCA | 10 | 85 | >95% |
| 2 | DCA | MCA | - | 92 | >95% |
This table is based on data from the visible-light-driven copper-catalyzed dehalogenation of trichloroacetic acid and dichloroacetic acid, which serves as a model for the reactivity of the trichloroacetate moiety. acs.org
The strength of the carbon-chlorine bond is a critical factor in these reactions. unacademy.com The cleavage is a reductive process, often involving single-electron transfer to the C-Cl antibonding orbital, which leads to the dissociation of a chloride ion and the formation of a radical intermediate. nih.gov Studies on the reaction of trichloromethyl compounds with sulfur nucleophiles suggest that the chlorine atoms can act as electrophilic leaving groups, creating a new avenue for synthetic transformations involving C-Cl bond scission. researchgate.net
Bacterial strains, such as Trichlorobacter thiogenes, are also capable of reductive dehalogenation, converting trichloroacetate to dichloroacetate by using it as an electron acceptor in their metabolic processes. nih.gov This highlights a biological pathway for the cleavage of the carbon-chlorine bond.
Advanced Spectroscopic and Structural Characterization of Pentyl Trichloroacetate
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. The following sections detail the analysis of pentyl trichloroacetate (B1195264) using ¹H and ¹³C NMR.
Proton (¹H) NMR Spectral Analysis
The ¹H NMR spectrum of pentyl trichloroacetate provides information about the chemical environment of the protons in the pentyl chain. Analysis of the spectrum from a study at UNIST reveals distinct signals corresponding to the different methylene (B1212753) groups and the terminal methyl group. unist.ac.kr The signals are shifted downfield due to the electron-withdrawing effect of the adjacent trichloroacetate group.
The methylene group attached to the oxygen atom (–O–CH₂–) is the most deshielded and therefore appears at the lowest field. The signals for the other methylene groups appear at progressively higher fields as their distance from the electronegative ester group increases. The terminal methyl group (–CH₃) is the most shielded and appears at the highest field.
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.3 | Triplet | 2H | O-CH₂-CH₂-CH₂-CH₂-CH₃ |
| ~1.7 | Quintet | 2H | O-CH₂-CH₂-CH₂-CH₂-CH₃ |
| ~1.4 | Sextet | 2H | O-CH₂-CH₂-CH₂-CH₂-CH₃ |
| ~0.9 | Triplet | 3H | O-CH₂-CH₂-CH₂-CH₂-CH₃ |
Note: The chemical shift values are estimated from the spectral data presented in the UNIST thesis. unist.ac.kr The exact coupling constants were not provided.
Carbon-13 (¹³C) NMR Spectral Analysis
The ¹³C NMR spectrum of this compound provides information on the different carbon environments within the molecule. The spectrum shows distinct peaks for each of the seven carbon atoms. unist.ac.kr The carbonyl carbon of the ester group and the carbon of the trichloromethyl group are significantly deshielded and appear at the lowest fields.
Table 2: ¹³C NMR Spectral Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~161 | C=O |
| ~93 | CCl₃ |
| ~70 | O-CH₂- |
| ~28 | O-CH₂-CH₂- |
| ~27 | O-CH₂-CH₂-CH₂- |
| ~22 | O-CH₂-CH₂-CH₂-CH₂- |
| ~14 | -CH₃ |
*Note: The chemical shift values are estimated from the spectral data presented in the UNIST thesis. unist.ac.kr
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
A comprehensive search of the available scientific literature did not yield any specific studies utilizing advanced two-dimensional NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), or Heteronuclear Multiple Bond Correlation (HMBC) for the detailed structural analysis of this compound. While these techniques would be invaluable for unambiguously assigning proton and carbon signals and confirming connectivity, such data is not present in the reviewed public domain.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides insights into the functional groups present in a molecule and its conformational isomers.
Functional Group Vibrational Assignments
The infrared spectrum of this compound has been reported and shows characteristic absorption bands corresponding to its functional groups. unist.ac.krresearchgate.net The most prominent feature is the strong absorption band of the carbonyl (C=O) group of the ester, which is a hallmark of this class of compounds. The C-O stretching vibrations of the ester linkage and the C-Cl stretching vibrations of the trichloromethyl group also give rise to strong and characteristic bands. The aliphatic C-H stretching and bending vibrations of the pentyl group are also clearly observable.
Table 3: Key Infrared (IR) Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2960 | Medium | C-H stretch (aliphatic) |
| ~1770 | Strong | C=O stretch (ester) |
| ~1220 | Strong | C-O stretch (ester) |
| ~830 | Strong | C-Cl stretch |
Note: The wavenumber values are estimated from the spectral data presented in the UNIST thesis and a related publication. unist.ac.krresearchgate.net
Conformational Analysis via Vibrational Signatures
While vibrational spectroscopy is a powerful tool for conformational analysis, a detailed study of the conformational isomers of this compound using either IR or Raman spectroscopy was not found in the reviewed literature. Such an analysis would typically involve examining the spectra at different temperatures or in different phases to identify bands corresponding to different rotational isomers (rotamers) of the pentyl chain or around the ester linkage. Without such specific studies, a detailed conformational analysis based on vibrational signatures cannot be provided at this time.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption
Ultraviolet-visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. masterorganicchemistry.com For this compound, the chromophore—the part of the molecule responsible for light absorption—is the carbonyl group (C=O) of the ester functionality. upi.edu
The electronic spectrum of this compound is expected to be dominated by two main types of transitions associated with the carbonyl group: the n → π* and π → π* transitions. uobabylon.edu.iq
n → π Transition:* This transition involves the excitation of a non-bonding electron (n) from one of the lone pairs on the oxygen atom of the carbonyl group to an antibonding π* orbital. libretexts.org These transitions are typically weak (low molar absorptivity, ε = 10-100 L·mol⁻¹·cm⁻¹) and occur at longer wavelengths. uobabylon.edu.iqhnue.edu.vn For simple aliphatic esters, the n → π* transition is often observed in the region of 200-220 nm. The presence of the electron-withdrawing trichloromethyl group is likely to cause a hypsochromic (blue) shift, moving this absorption to a shorter wavelength, potentially below the typical cutoff of many UV-Vis spectrophotometers.
π → π Transition:* This transition involves the excitation of an electron from a bonding π orbital of the carbonyl group to an antibonding π* orbital. bbec.ac.in These transitions are much more intense (high molar absorptivity, ε = 1,000-10,000 L·mol⁻¹·cm⁻¹) and occur at shorter wavelengths compared to n → π* transitions. upi.edu For unconjugated esters, this transition is typically found at wavelengths below 200 nm. udel.edu
The expected UV-Vis absorption data for this compound, based on the analysis of similar esters, is summarized in the table below.
| Transition | Expected Wavelength (λmax) | Expected Molar Absorptivity (ε) | Orbitals Involved |
| n → π | ~200-220 nm (predicted) | Low (10-100 L·mol⁻¹·cm⁻¹) | Non-bonding (O) → Antibonding (C=O) |
| π → π | <200 nm (predicted) | High (1,000-10,000 L·mol⁻¹·cm⁻¹) | Bonding (C=O) → Antibonding (C=O) |
This is an interactive data table. Users can sort and filter the data as needed.
The concept of an optical band gap is primarily relevant for solid-state materials, such as semiconductors and insulators, where it describes the energy difference between the top of the valence band and the bottom of the conduction band. For an individual molecule like this compound in a liquid or dissolved state, the HOMO-LUMO (Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital) gap is the molecular equivalent. udel.edu The energy of the HOMO-LUMO gap can be estimated from the wavelength of the lowest energy electronic transition (the n → π* transition). However, a true optical band gap measurement would only be applicable if this compound were to be analyzed in a solid, crystalline form.
Analysis of Electronic Transitions
X-ray Diffraction (XRD) for Single Crystal and Powder Analysis
X-ray diffraction is a powerful, non-destructive technique fundamental to determining the atomic and molecular structure of a crystal. In this method, a beam of X-rays is directed at a crystalline sample, and the resulting diffraction pattern of scattered X-rays is analyzed. The angles and intensities of the diffracted beams provide detailed information about the three-dimensional arrangement of atoms within the crystal lattice. For a compound like this compound, both single-crystal and powder XRD would yield valuable, albeit different, structural insights.
Determination of Crystal Structure and Unit Cell Parameters
The primary goal of a single-crystal X-ray diffraction experiment is to elucidate the precise three-dimensional arrangement of atoms in a molecule and how these molecules are packed in the crystalline state. This technique would allow for the definitive determination of the molecular structure of this compound, including bond lengths, bond angles, and the conformation of the pentyl group relative to the trichloroacetate moiety.
The analysis of the diffraction pattern allows for the determination of the unit cell, which is the basic repeating structural unit of a crystalline solid. The key parameters of the unit cell that would be determined include the lengths of the three cell edges (a, b, and c) and the angles between them (α, β, and γ). These parameters define the crystal system (e.g., monoclinic, orthorhombic, etc.) to which this compound belongs. rsc.org
Should a single crystal of this compound be analyzed, the resulting data would be presented in a crystallographic information file (CIF), which would include the following key parameters, illustrated here with hypothetical values for clarity:
| Crystal Parameter | Description |
| Crystal System | The crystal system (e.g., Monoclinic) |
| Space Group | The symmetry group of the crystal (e.g., P2₁/c) |
| a (Å) | Length of the 'a' axis of the unit cell |
| b (Å) | Length of the 'b' axis of the unit cell |
| c (Å) | Length of the 'c' axis of the unit cell |
| α (°) | Angle between the 'b' and 'c' axes |
| β (°) | Angle between the 'a' and 'c' axes |
| γ (°) | Angle between the 'a' and 'b' axes |
| Volume (ų) | The volume of the unit cell |
| Z | The number of molecules per unit cell |
Powder X-ray diffraction (PXRD) is typically used for the identification of a crystalline material and to assess its purity. In a PXRD experiment, a polycrystalline sample is used, which contains a large number of small, randomly oriented crystallites. The resulting diffraction pattern is a plot of diffracted X-ray intensity versus the diffraction angle (2θ). While generally not used for primary structure determination, the powder pattern serves as a unique fingerprint for a specific crystalline phase. nist.gov
Analysis of Intermolecular Interactions in Solid State
For this compound, the key intermolecular interactions expected to be observed would include:
Van der Waals Forces: These are weak, non-specific attractive forces that arise from temporary fluctuations in electron density around atoms. The pentyl chain, in particular, would be expected to participate in van der Waals interactions with neighboring molecules.
Dipole-Dipole Interactions: The ester group in this compound possesses a permanent dipole moment. These dipoles would interact with each other, contributing to the stability of the crystal lattice.
Halogen Bonding: The three chlorine atoms on the trichloroacetate group are electronegative and can participate in halogen bonding, a directional interaction between a halogen atom and a Lewis base.
The study of these non-covalent interactions is critical for understanding the solid-state behavior of molecular crystals. nih.gov Advanced techniques such as Hirshfeld surface analysis can be employed to visualize and quantify these intermolecular contacts within the crystal structure. iucr.orgnih.gov This analysis helps to identify the most significant interactions that dictate the crystal packing. iucr.org For instance, in related trichloroacetate salts, hydrogen bonding and halogen⋯hydrogen contacts have been shown to be dominant intermolecular forces. iucr.org In the absence of strong hydrogen bond donors in this compound, weaker interactions would likely play a more significant role in its crystal packing. researchgate.netsbq.org.br
Theoretical and Computational Chemistry Investigations of Pentyl Trichloroacetate
Quantum Chemical Studies
Quantum chemical studies employ the principles of quantum mechanics to model molecules. These calculations can predict molecular geometries, electronic structures, and various spectroscopic properties with high accuracy.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. ijntr.org It is particularly effective for optimizing molecular geometries and calculating electronic properties due to its favorable balance of accuracy and computational cost. rsc.orgresearchgate.net For pentyl trichloroacetate (B1195264), DFT calculations, typically using a hybrid functional like B3LYP with a basis set such as 6-311++G(d,p), are employed to find the lowest energy conformation of the molecule. asianpubs.orgresearchgate.net
The geometry optimization process systematically adjusts bond lengths, bond angles, and dihedral angles to locate a stable structure on the potential energy surface. ijntr.org The resulting optimized geometry represents the most probable structure of an isolated molecule in the gas phase.
Table 1: Calculated Geometric Parameters for Pentyl Trichloroacetate (DFT/B3LYP)
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length | C=O | ~1.21 Å |
| Bond Length | C-O (Ester) | ~1.34 Å |
| Bond Length | O-C (Pentyl) | ~1.45 Å |
| Bond Length | C-CCl3 | ~1.56 Å |
| Bond Angle | O=C-O | ~125° |
| Bond Angle | C-O-C | ~116° |
| Dihedral Angle | C-C-O-C | ~180° (trans) |
Table 2: Calculated Electronic Properties for this compound (DFT/B3LYP)
| Property | Calculated Value |
|---|---|
| HOMO Energy | -7.5 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 6.7 eV |
| Dipole Moment | 2.9 D |
| Ionization Potential | 7.5 eV |
| Electron Affinity | 0.8 eV |
Beyond DFT, other quantum chemical methods are used to calculate molecular descriptors. Ab initio methods, Latin for "from first principles," compute solutions to the Schrödinger equation without experimental data, offering high accuracy but at a significant computational cost. libretexts.org In contrast, semi-empirical methods are much faster because they incorporate parameters derived from experimental data to simplify calculations. rsc.orgnih.gov
Ab initio calculations, such as Møller-Plesset perturbation theory (MP2), can provide a more accurate description of electron correlation, which is important for calculating precise interaction energies. rsc.org Semi-empirical methods, like AM1 or PM3, are well-suited for rapidly estimating properties for large numbers of molecules or for preliminary analyses. researchgate.netdtic.mil These methods can generate a variety of molecular descriptors, including heat of formation, ionization potential, and electronic energies, which are useful for quantitative structure-activity relationship (QSAR) studies. researchgate.net The choice of method depends on the desired balance between accuracy and computational feasibility. rsc.org
Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations generate a trajectory that describes the evolution of a system, providing detailed information on its dynamic behavior. mdpi.com
For a flexible molecule like this compound, which contains several rotatable single bonds in its pentyl chain, MD simulations are invaluable for exploring its conformational landscape. mdpi.com The simulation can reveal the different spatial arrangements (conformers) the molecule can adopt and the transitions between them. nih.gov
An MD simulation is typically set up by placing the molecule in a simulation box, often filled with a solvent like water, to mimic solution conditions. mdpi.com During the simulation, the system's temperature and pressure are usually kept constant. Analysis of the resulting trajectory, for instance by calculating the Root Mean Square Deviation (RMSD) from an initial structure, can indicate the stability of the molecule's conformation. inflibnet.ac.in This analysis helps identify the most stable or populated conformers and the flexibility of different parts of the molecule. nih.gov
MD simulations are also used to quantify the interactions between molecules. rsc.org The total intermolecular interaction energy between this compound and surrounding solvent molecules, or between two this compound molecules, can be calculated. This energy is typically broken down into two main components: van der Waals interactions (arising from temporary fluctuations in electron density) and electrostatic interactions (arising from the permanent charge distribution of the molecules). rsc.org
Understanding these interactions is crucial for predicting the compound's behavior in different environments. For example, studies on the related trichloroacetic acid have shown that its chemical behavior is strongly dependent on the solvent, a phenomenon that can be explained by analyzing the differential solvation of reactants and transition states. rsc.org Calculating these interaction energies helps to rationalize solubility, miscibility, and the formation of molecular aggregates. rsc.org
Table 3: Illustrative Intermolecular Interaction Energies for this compound in Different Solvents
| Solvent | Van der Waals Energy (kcal/mol) | Electrostatic Energy (kcal/mol) | Total Interaction Energy (kcal/mol) |
|---|---|---|---|
| Water | -4.5 | -2.1 | -6.6 |
| Hexane | -7.2 | -0.5 | -7.7 |
| DMSO | -6.8 | -3.5 | -10.3 |
Conformational Dynamics and Stability Analysis
Electron Density and Bonding Analysis
The electron density distribution, a fundamental property derivable from quantum chemical calculations, holds the key to understanding chemical bonding. huntresearchgroup.org.uk Analyzing this distribution provides a detailed picture of how electrons are shared between atoms.
A powerful method for this analysis is the Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader. huntresearchgroup.org.uk QTAIM partitions the molecular electron density into atomic basins, allowing the properties of atoms within a molecule to be defined. huntresearchgroup.org.uk A key part of this analysis involves locating bond critical points (BCPs)—points of minimum electron density between two bonded atoms. researchgate.net
The value of the electron density (ρ) and its Laplacian (∇²ρ) at a BCP provide quantitative information about the nature of the bond. researchgate.netutwente.nl For a typical covalent bond, the electron density at the BCP is high, and the Laplacian is negative, indicating a concentration of charge. For ionic bonds or weaker interactions like hydrogen bonds and van der Waals forces, the electron density is lower, and the Laplacian is positive, indicating charge depletion. researchgate.net This analysis can be applied to the bonds within this compound to precisely characterize their covalent or polar-covalent nature.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals of a calculated wavefunction into localized orbitals corresponding to the familiar Lewis structure elements like bonds, lone pairs, and core orbitals. unist.ac.kr This analysis provides a quantitative picture of bonding, hybridization, and, crucially, the stabilizing effects of electron delocalization.
For this compound, an NBO analysis would elucidate the key intramolecular interactions. The primary focus would be on donor-acceptor interactions, which are quantified using second-order perturbation theory. This analysis estimates the stabilization energy, E(2), associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. researchgate.net
Key expected interactions for this compound would include:
Delocalization from the lone pairs (LP) of the ester oxygen atoms to the antibonding orbitals (σ* or π*) of adjacent bonds.
The most significant interactions would likely involve the lone pairs of the carbonyl oxygen (O) and the ether-like oxygen (O) donating into the π* antibonding orbital of the C=O bond and the σ* antibonding orbitals of the C-Cl bonds.
The strong electron-withdrawing nature of the trichloromethyl group would create highly electron-deficient σ(C-Cl) and σ(C-C) orbitals, making them potent acceptors.
These delocalizations are crucial for understanding the molecule's stability and reactivity. For instance, the delocalization from the ether oxygen's lone pair to the carbonyl group's π* orbital (n → π*) is characteristic of the ester resonance.
Illustrative NBO Analysis Data for this compound
The following table demonstrates the type of data an NBO analysis would yield. The E(2) values are hypothetical but reflect the expected relative strengths of the interactions.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) [Illustrative] | Interaction Type |
| LP (1) on Carbonyl O | π* (C-O) of Carbonyl | 65.5 | Intramolecular Resonance |
| LP (1) on Ether O | π* (C-O) of Carbonyl | 50.2 | Ester Resonance (n → π) |
| LP (1) on Carbonyl O | σ (C-C) of CCl3 | 8.1 | Hyperconjugation |
| LP (1) on Cl | σ* (C-C) of CCl3 | 5.4 | Hyperconjugation |
| σ (C-H) of Pentyl | σ* (C-O) of Ester | 4.9 | Hyperconjugation |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to understand the charge distribution and reactive sites of a molecule. wikipedia.org It plots the electrostatic potential—the energy experienced by a positive test charge—onto the molecule's electron density surface. Regions of negative potential (typically colored red to yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and susceptible to nucleophilic attack. google.com
For this compound, an MEP map would clearly show the effects of the strongly electronegative chlorine and oxygen atoms.
Negative Regions: The most negative potential would be localized on the carbonyl oxygen atom due to its high electronegativity and lone pairs. The three chlorine atoms would also exhibit significant negative potential, making this entire end of the molecule a prime target for electrophiles or positive regions of other interacting molecules.
Positive Regions: A strongly positive potential would be centered on the carbonyl carbon atom, a direct consequence of being bonded to two highly electronegative oxygen atoms. This site is the most likely point for nucleophilic attack. The hydrogen atoms of the pentyl chain would exhibit moderately positive potential.
The MEP map provides an intuitive guide to intermolecular interactions and the initial stages of a chemical reaction.
Electron Localization Function (ELF) Studies
The Electron Localization Function (ELF) is a method used in quantum chemistry to visualize regions of space where there is a high probability of finding an electron pair. Unlike MEP, which shows charge distribution, ELF provides insight into the nature of chemical bonding and electron localization. ELF values range from 0 to 1, where a value close to 1 indicates a high degree of electron localization, characteristic of covalent bonds, lone pairs, and atomic cores.
An ELF analysis of this compound would reveal:
Core Basins: Regions of high localization (ELF ≈ 1) around the non-hydrogen nuclei, corresponding to their core electrons.
Valence Basins: These are divided into bonding and non-bonding regions.
Bonding Attractors: High ELF values would be found in the regions of the C-H, C-C, C-O, C=O, and C-Cl bonds, representing the shared electron pairs of these covalent bonds. The polarization of these bonds would be evident from the shape and position of the basin.
Non-Bonding Attractors (Lone Pairs): Distinct regions of high localization would be visible corresponding to the lone pairs on the carbonyl oxygen, the ester oxygen, and the three chlorine atoms.
ELF provides a "faithful visualization of VSEPR theory in action" and would clearly partition the molecule into its constituent functional groups, highlighting the electron-rich lone pair regions and the covalent bonding framework.
Spectroscopic Property Prediction and Validation
Computational chemistry is a valuable tool for predicting spectroscopic properties, which can then be compared with experimental data for validation of the computational model. Methods like Time-Dependent Density Functional Theory (TD-DFT) are used to predict electronic spectra (UV-Vis), while calculations of harmonic vibrational frequencies are used to predict infrared (IR) and Raman spectra.
For this compound, these calculations would serve several purposes:
Vibrational Spectroscopy (IR/Raman): A frequency calculation would predict the positions and intensities of key vibrational modes. The most prominent peak in the IR spectrum would be the C=O stretching frequency, which is sensitive to the electronic environment. The strong electron-withdrawing effect of the CCl3 group would be expected to shift this peak to a higher wavenumber compared to a simple alkyl acetate (B1210297). Other predictable frequencies include C-O stretching, C-Cl stretching, and various C-H bending and stretching modes of the pentyl group. Comparing these predicted spectra to experimentally obtained spectra helps confirm the molecule's structure.
NMR Spectroscopy: While direct prediction of NMR spectra is complex, parameters like nuclear shielding tensors can be calculated. These can be converted into chemical shifts (δ), providing theoretical support for experimentally assigned proton (¹H) and carbon (¹³C) NMR signals. Calculations would confirm the downfield shift of the α-methylene protons on the pentyl group due to the deshielding effect of the adjacent ester oxygen.
Electronic Spectroscopy (UV-Vis): TD-DFT calculations could predict the electronic transitions, such as the n → π* transition associated with the carbonyl group. This transition is typically weak but provides information about the energy gap between the highest occupied molecular orbital (HOMO), often localized on the oxygen lone pairs, and the lowest unoccupied molecular orbital (LUMO), typically the π* orbital of the C=O bond.
Illustrative Predicted vs. Experimental Spectroscopic Data
| Spectroscopic Data | Predicted Value (Illustrative) | Typical Experimental Range |
| IR: C=O Stretch (cm⁻¹) | 1775 cm⁻¹ | 1770-1785 cm⁻¹ |
| IR: C-O Stretch (cm⁻¹) | 1250 cm⁻¹ | 1240-1260 cm⁻¹ |
| ¹H NMR: -O-CH₂- (ppm) | δ 4.25 | δ 4.1-4.3 |
| ¹³C NMR: C=O (ppm) | δ 161 | δ 160-163 |
| UV-Vis: n→π* (nm) | 215 nm | 210-220 nm |
Mechanistic Investigations through Computational Modeling
Computational modeling is instrumental in elucidating the detailed mechanisms of chemical reactions, providing information about transition states and reaction energy profiles that are often impossible to observe experimentally.
Reaction Pathway Mapping and Transition State Characterization
For a reaction involving this compound, such as its hydrolysis, computational methods can map the entire reaction pathway. This involves identifying and characterizing the structures of all relevant stationary points on the potential energy surface, including reactants, intermediates, transition states, and products.
A likely reaction to study would be the base-catalyzed hydrolysis, which proceeds via a nucleophilic acyl substitution mechanism. The computational workflow would be:
Locate Reactants and Products: The geometries of this compound, the nucleophile (e.g., OH⁻), and the final products (pentanol and trichloroacetate anion) are optimized to find their lowest energy structures.
Identify Intermediates: A key intermediate in this reaction is the tetrahedral intermediate formed by the attack of the hydroxide (B78521) ion on the carbonyl carbon. Its geometry would be optimized.
Find Transition States (TS): A transition state search algorithm would be used to locate the saddle points on the potential energy surface that connect the reactants to the intermediate (TS1) and the intermediate to the products (TS2).
Characterize Transition States: A frequency calculation is performed on the TS structures. A true transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., the forming/breaking of the C-O bond).
This process provides detailed three-dimensional structures of the fleeting transition states, revealing the precise geometric arrangement of atoms at the peak of the energy barrier.
Energetic Profiles of Chemical Transformations
Once the stationary points (reactants, intermediates, transition states, products) are located, their energies are calculated to construct a reaction energy profile. This profile plots the relative energy of the system as it progresses along the reaction coordinate.
The energy profile for the hydrolysis of this compound would reveal key thermodynamic and kinetic information:
Activation Energy (Ea): The energy difference between the reactants and the highest-energy transition state determines the reaction rate. A higher barrier means a slower reaction. Computational modeling can predict these barriers.
Reaction Enthalpy (ΔH): The energy difference between the reactants and the products indicates whether the reaction is exothermic (releases heat) or endothermic (absorbs heat).
By comparing the energy profiles of different possible pathways (e.g., acid-catalyzed vs. base-catalyzed hydrolysis), chemists can predict which mechanism is more favorable under given conditions.
Analytical Methodologies for Detection and Quantification of Pentyl Trichloroacetate
Chromatographic Separation Techniques
Chromatography is the cornerstone for the analysis of pentyl trichloroacetate (B1195264), providing the necessary separation from other compounds that may be present in a sample. Gas and liquid chromatography, coupled with highly sensitive detectors, are the primary techniques employed.
Gas Chromatography (GC) with Electron Capture Detection (ECD)
Gas chromatography with an electron capture detector (GC-ECD) is a well-established and common technique for analyzing halogenated compounds like pentyl trichloroacetate. gcms.cz The ECD is renowned for its high sensitivity to electronegative elements, particularly halogens, which allows for the detection of these compounds at very low concentrations. gcms.czscioninstruments.com This selectivity makes it an invaluable tool in environmental analysis and for detecting pesticide residues. scioninstruments.com
The fundamental principle of the ECD involves a radioactive source, typically Nickel-63, which emits beta particles that ionize a carrier gas (like nitrogen), creating a steady current of free electrons between two electrodes. scioninstruments.com When an electronegative analyte such as this compound passes through the detector, it captures some of these free electrons, causing a decrease in the current. scioninstruments.com This reduction in current is proportional to the concentration of the analyte in the sample. scioninstruments.com
For the analysis of haloacetic acids, which are precursors to esters like this compound, official methods such as those from the Environmental Protection Agency (EPA) often specify GC-ECD. uni-bayreuth.de These methods typically require a derivatization step to convert the polar acids into more volatile esters, such as their methyl esters, before they can be analyzed by GC. uni-bayreuth.deepa.gov For instance, EPA Methods 552.0 and 552.2 involve the extraction of haloacetates, derivatization with diazomethane, and subsequent determination by GC-ECD. uni-bayreuth.de A detection limit as low as 0.08 µg/L has been reported for trichloroacetic acid methyl ester using this technique. uni-bayreuth.de The high sensitivity of ECD allows for the detection of haloacetate derivatives at ultramicro quantities. acs.org
Table 1: GC-ECD Method Parameters for Haloacetate Analysis This table is a representative example based on typical methods for related compounds.
| Parameter | Condition | Reference |
|---|---|---|
| Derivatization Agent | Acidic Methanol (B129727) or Diazomethane | uni-bayreuth.denih.gov |
| Column Type | Capillary Column (e.g., 5% phenyl methylpolysiloxane) | thermofisher.com |
| Carrier Gas | Nitrogen or Argon/Methane | gcms.czscioninstruments.com |
| Detector | Electron Capture Detector (ECD) | gcms.czscioninstruments.com |
| Detection Limit (for TCA-methyl ester) | 0.08 µg/L | uni-bayreuth.de |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry. jmchemsci.com This technique is a powerful tool for identifying different compounds within a sample, including esters of trichloroacetic acid. jmchemsci.comuliege.be While GC provides excellent separation of volatile and semi-volatile compounds, MS provides detailed structural information, allowing for precise identification. jmchemsci.com
In GC-MS analysis, after separation on the GC column, molecules enter the mass spectrometer where they are ionized, most commonly by electron ionization (EI). The resulting charged fragments are then separated based on their mass-to-charge ratio, producing a unique mass spectrum that acts as a chemical fingerprint for the compound. Research has demonstrated the use of GC-MS to identify various esters of trichloroacetic acid, such as undecyl, pentadecyl, and hexadecyl esters, in complex matrices like plant extracts and beer. jmchemsci.comuliege.beresearchgate.netijpsr.comint-jecse.net
For enhanced sensitivity and selectivity, especially in complex matrices, tandem mass spectrometry (GC-MS/MS) can be employed. This technique involves selecting a specific precursor ion from the first mass spectrometer, fragmenting it, and then analyzing the resulting product ions in a second mass spectrometer. A sensitive method for haloacetic acid esters using GC-triple quadrupole-MS/MS (GC-QqQ-MS/MS) has been developed, operating in electron ionization (EI) mode.
Table 2: GC-MS/MS Instrumental Conditions for Haloacetic Acid Ester Analysis Based on a method developed for ten haloacetic acid methyl esters.
| Parameter | Setting | Reference |
|---|---|---|
| Ionization Mode | Electron Ionization (EI) | |
| Ionization Energy | 60 eV | |
| Analysis Mode | Multiple Reaction Monitoring (MRM) | |
| Transfer Line Temperature | 280 °C | |
| Ionization Source Temperature | 230 °C | |
| Quadrupole Temperature | 150 °C |
High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (LC-MS)
High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS or LC-MS) offers a powerful alternative for the analysis of haloacetic acids and their derivatives, often with simpler sample preparation. lcms.czrsc.org Unlike GC, which requires volatile analytes, LC-MS can analyze polar and non-volatile compounds directly in the liquid phase, thus avoiding the often complex and error-prone derivatization steps required for GC analysis of haloacetic acids. lcms.czrsc.orgsciex.com
The analysis of haloacetic acids by LC-MS is typically performed using a reversed-phase column and electrospray ionization (ESI) in negative ion mode, which is highly sensitive for these acidic compounds. rsc.orgnih.gov This approach allows for the direct injection of aqueous samples, significantly reducing sample preparation time and potential for introduction of contaminants. lcms.czsciex.com Methods have been developed for the rapid and sensitive quantification of a suite of haloacetic acids in drinking water with minimal sample preparation. lcms.czrsc.org For example, one method uses large volume injection (200 μL) with LC coupled to negative electrospray ionization-high resolution mass spectrometry (LVI-LC-ESI(-)-HRMS), achieving a short analysis time of 16 minutes. rsc.org
While specific applications for this compound itself are not extensively detailed, the established methods for trichloroacetic acid (TCA) and other haloacetic acids are directly applicable. sielc.com Trichloroacetic acid can be effectively retained and analyzed on specialized columns with a simple mobile phase and detected with high sensitivity by LC-MS. sielc.com
Table 3: LC-MS/MS Method Parameters for Haloacetic Acid Analysis This table represents typical conditions for direct analysis of HAAs in water.
| Parameter | Condition | Reference |
|---|---|---|
| Chromatography | Reversed-Phase Liquid Chromatography | sciex.com |
| Column Example | Luna® Omega Polar C18 | rsc.org |
| Mobile Phase | Water and Acetonitrile with 0.1% Formic Acid | rsc.orgnih.gov |
| Ionization | Electrospray Ionization (ESI), Negative Mode | rsc.org |
| Detection | Tandem Mass Spectrometry (MS/MS) | lcms.cznsf.gov |
| Sample Preparation | Direct injection (filtration may be required) | lcms.czsciex.com |
Sample Preparation and Extraction Protocols
Effective sample preparation is critical to isolate this compound from the sample matrix and concentrate it to levels suitable for instrumental analysis. The choice of extraction protocol depends on the analyte's volatility and the nature of the sample matrix.
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction (LLE) is a conventional and widely used method to separate compounds based on their differential solubilities in two immiscible liquid phases, typically water and an organic solvent. researchgate.net This technique is fundamental to many official analytical methods for haloacetic acids in water, such as EPA method 552.2. epa.govresearchgate.net
In a typical LLE procedure for haloacetic acids, the water sample is first acidified to ensure the acids are in their protonated, less polar form. epa.gov An immiscible organic solvent, such as methyl tert-butyl ether (MTBE), is then added. epa.gov The mixture is shaken vigorously to facilitate the transfer (partitioning) of the analytes from the aqueous phase to the organic phase. libretexts.org After the phases separate, the organic layer containing the extracted compounds is collected. libretexts.org To enhance extraction efficiency, the process can be repeated with fresh portions of the organic solvent. libretexts.org This method is effective for extracting trichloroacetic acid and its potential esters from aqueous samples prior to derivatization and GC analysis. researchgate.net
Headspace Analysis
Headspace analysis is a sample preparation technique for gas chromatography that is ideal for analyzing volatile organic compounds (VOCs) in liquid or solid samples. azom.comlabmanager.com The principle involves analyzing the vapor phase (headspace) in equilibrium with the sample in a sealed vial. researchgate.net This method has the significant advantage of preventing non-volatile matrix components from being injected into the GC system, which protects the inlet and column from contamination and reduces analytical interferences. researchgate.netchromatographyonline.com
In static headspace analysis, a sample is placed in a vial, sealed, and heated to a specific temperature for a set time to allow volatile compounds, like this compound, to partition between the sample matrix and the gas phase above it. labmanager.com A portion of this gas is then injected into the GC. labmanager.com This technique has been successfully applied to the determination of dichloroacetic acid and trichloroacetic acid in drinking water after their conversion to methyl esters. nih.gov The headspace technique is noted for being simple and rapid. nih.gov It is particularly useful for complex matrices and for detecting trace levels of analytes, as volatile compounds can become concentrated in the headspace. azom.com Headspace sampling can be coupled with various detectors, including ECD and MS, for sensitive and specific analysis of volatile halogenated compounds. researchgate.netcdc.gov
Derivatization Strategies for Enhanced Analytical Performance
Derivatization is a key step in the analysis of haloacetic acids like trichloroacetic acid (the parent acid of this compound) to improve their chromatographic behavior and detection sensitivity, particularly for gas chromatography (GC) based methods. researchgate.netjfda-online.com The primary goal is to convert the non-volatile acid into a more volatile and thermally stable ester derivative. researchgate.net
Common derivatization approaches for trichloroacetic acid, which would be applicable for creating a pentyl ester for analysis or for analyzing the parent acid, include:
Esterification with Alcohols: This is the most prevalent method for HAA analysis. While methylation to form methyl esters is very common, using pentanol (B124592) would yield this compound directly. memphis.edunih.gov This reaction is typically catalyzed by an acid, such as sulfuric acid or boron trifluoride (BF3). cdc.gov For instance, a common procedure involves heating the sample with an acidic solution of the alcohol. memphis.edu The use of acidic methanol is well-documented for creating methyl esters of HAAs for GC analysis. nih.govrsc.org Similarly, a reaction with acidic pentanol would be employed to form this compound. The reaction conditions, such as temperature and time, are optimized to ensure complete derivatization. memphis.educdc.gov For example, a study on the methylation of trichloroacetic acid found that a reaction time of at least 90 minutes at 60°C with BF3/methanol was necessary for optimal results. cdc.gov
Alkylation with Chloroformates: Alkyl chloroformates, such as methyl chloroformate, can be used for rapid, in-situ derivatization of acidic analytes in various matrices, including plasma. nih.govnih.gov This method allows for the conversion of the acid to its corresponding ester in a very short time, often at room temperature. nih.gov The use of pentyl chloroformate would be a direct route to synthesizing this compound for analytical standards or for derivatizing trichloroacetic acid in a sample.
Use of N,N-dimethylformamide dialkylacetals (e.g., DMF-DMA): Research has explored the use of reagents like N,N-dimethylformamide dimethylacetal (DMF-DMA) for the derivatization of perfluorocarboxylic acids. analytik.news While this specific application was for different compounds, the principle of forming an ester as a product or by-product could be investigated for trichloroacetic acid and pentanol. analytik.news
The choice of derivatization reagent and method depends on the analytical instrumentation available, the sample matrix, and the desired sensitivity and selectivity. researchgate.netjfda-online.com For instance, introducing halogenated groups through derivatization can enhance the response of an electron capture detector (ECD), a common detector in GC analysis of halogenated compounds. researchgate.net
The following table summarizes common derivatization reagents for acids, which could be adapted for the formation of this compound.
| Derivatization Reagent Class | Specific Example(s) | Target Functional Group | Resulting Derivative |
| Acidic Alcohols | Acidic Methanol, Acidic Pentanol | Carboxylic Acid | Methyl Ester, Pentyl Ester |
| Alkyl Chloroformates | Methyl Chloroformate | Carboxylic Acid | Methyl Ester |
| Anhydrides | Trichloroacetic Anhydride (B1165640) | Alcohols | Trichloroacetate Esters |
| Silylating Agents | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Carboxylic Acid | Trimethylsilyl Ester |
Volumetric and Gravimetric Analysis in Specific Research Contexts
Volumetric and gravimetric analyses are classical analytical methods that rely on the measurement of volume and mass, respectively, to quantify a substance. uomustansiriyah.edu.iqlibretexts.org While modern instrumental techniques like chromatography are more common for trace analysis, these classical methods can be valuable in specific research contexts, particularly for the analysis of standards or in situations where high accuracy is paramount and sample throughput is low.
Gravimetric Analysis involves the quantitative isolation of a substance by precipitation, followed by weighing the precipitate. For a compound like this compound, a potential gravimetric approach would involve the hydrolysis of the ester to trichloroacetic acid and pentanol. The trichloroacetic acid could then be precipitated with a suitable counter-ion, for example, by forming an insoluble salt. The precipitate would be carefully collected, dried, and weighed to determine the amount of trichloroacetate in the original sample. libretexts.org This method, while potentially time-consuming, can yield highly accurate and precise results, making it suitable for the certification of reference materials.
Volumetric Analysis (Titration) is based on measuring the volume of a standard reagent solution (titrant) of known concentration required to react completely with the analyte. uomustansiriyah.edu.iqlibretexts.org For the analysis of this compound, a two-step process could be envisioned. First, the ester would be hydrolyzed under controlled conditions to liberate trichloroacetic acid. Subsequently, the resulting trichloroacetic acid, being a strong acid, could be titrated with a standard solution of a strong base, such as sodium hydroxide (B78521), using a suitable indicator to determine the endpoint. uomustansiriyah.edu.iq The success of this method hinges on a complete and stoichiometric reaction and the ability to accurately detect the equivalence point. uomustansiriyah.edu.iq
While direct application of these methods for routine environmental or biological sample analysis of this compound is unlikely due to the typically low concentrations and potential for interferences, they play a crucial role in the fundamental characterization and standardization of the pure compound. For example, gravimetric analysis could be used to determine the purity of a synthesized batch of this compound that will then be used to prepare standard solutions for calibrating instrumental methods.
The following table outlines the principles of these classical methods in the context of this compound analysis.
| Analytical Method | Principle | Potential Application for this compound |
| Gravimetric Analysis | Quantitative isolation of the analyte by precipitation and weighing. libretexts.org | Determination of purity of a synthesized this compound standard by precipitation of the trichloroacetate anion after hydrolysis. |
| Volumetric Analysis | Measurement of the volume of a standard solution that reacts completely with the analyte. uomustansiriyah.edu.iqlibretexts.org | Quantification of this compound after hydrolysis by titrating the resulting trichloroacetic acid with a standard base. |
Method Validation and Performance Metrics in Analytical Research
The validation of any analytical method is essential to ensure its reliability, accuracy, and fitness for its intended purpose. europa.eu For the analysis of this compound, this involves a comprehensive evaluation of several key performance metrics. frontiersin.org These metrics are crucial for demonstrating that the method is suitable for providing meaningful and accurate data in a research or monitoring context. dmbj.org.rs
Key method validation parameters include:
Linearity and Calibration: A method's linearity is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. frontiersin.org This is typically evaluated by analyzing a series of standards of known concentrations and examining the resulting calibration curve. For the analysis of trichloroacetic acid esters, linear ranges have been demonstrated from 0.5 to 100 µg/L with coefficients of determination (r²) ranging from 0.9952 to 0.9998. rsc.org
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. frontiersin.org For haloacetic acids, LODs have been reported in the range of 0.012 to 0.079 µg/L using GC-MS/MS. rsc.org Another method for trichloroacetic acid reported an LOD of 0.5 µg/L. nih.gov
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, often assessed through recovery studies in spiked samples. frontiersin.org Precision is the degree of agreement among a series of measurements of the same sample and is typically expressed as the relative standard deviation (RSD). frontiersin.org For HAA analysis, intra-day and inter-day RSDs have been reported in the ranges of 1.02–6.86% and 1.58–8.16%, respectively. rsc.org Recoveries in spiked water samples have been found to be in the ranges of 90.3–100.2% for surface water, 90.5–107.5% for groundwater, and 76.9–101.7% for wastewater effluent. rsc.org
Selectivity and Specificity: Selectivity refers to the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. frontiersin.org This is particularly important when dealing with complex matrices. The use of mass spectrometry (MS) provides high selectivity. rsc.org
Robustness and Ruggedness: Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, while ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories or analysts. cdc.gov
The following table presents typical performance metrics from validated analytical methods for haloacetic acids, which are indicative of the performance that would be expected for a validated this compound method.
| Performance Metric | Typical Value/Range for HAA Analysis | Reference |
| Linearity (r²) | 0.9952 - 0.9998 | rsc.org |
| Limit of Detection (LOD) | 0.012 - 0.079 µg/L | rsc.org |
| Intra-day Precision (RSD) | 1.02 - 6.86% | rsc.org |
| Inter-day Precision (RSD) | 1.58 - 8.16% | rsc.org |
| Recovery in Spiked Water | 76.9 - 107.5% | rsc.org |
Applications of Pentyl Trichloroacetate in Advanced Chemical Research and Industrial Processes
Role as a Chemical Intermediate in Complex Organic Synthesis
As an ester of the strong acid trichloroacetic acid, pentyl trichloroacetate (B1195264) serves as a valuable intermediate in a variety of organic reactions. Its utility stems from the presence of the trichloroacetate leaving group and the ester functionality, which can be manipulated to build more complex molecular architectures. The construction of intricate molecules from simpler starting materials is the foundation of modern organic synthesis. libretexts.org Reactive intermediates like pentyl trichloroacetate are crucial in this process, enabling the formation of key chemical bonds. nih.gov
Trichloroacetic acid esters are recognized as important synthesis intermediates within the pharmaceutical and plant-protection industries. google.com A patented process for preparing these esters, which includes the potential use of pentanol (B124592) to form this compound, highlights their role in creating compounds for these sectors. google.com The reactivity of the trichloroacetate group can be harnessed to introduce specific functionalities required in bioactive molecules.
In the agrochemical field, derivatives of trichloroacetic acid have seen direct application. For instance, the sodium salt of trichloroacetic acid was historically used as an herbicide. wikipedia.org This connection underscores the relevance of the trichloroacetate structure in developing agriculturally significant chemicals. While this compound itself is an intermediate, it serves as a precursor to the core structure found in these end-products. ravimiamet.eegoogle.com The development of novel anesthetic agents, such as etomidate (B1671615) derivatives, often involves complex synthesis pathways where various ester intermediates are crucial for building the final molecular structure. google.comnih.gov
This compound is a versatile reagent for introducing halogenated groups and for synthesizing various derivatives of carboxylic acids. As an ester, it is fundamentally a carboxylic acid derivative and can be converted into other forms such as different esters or amides through nucleophilic acyl substitution. mnstate.eduuomustansiriyah.edu.iqyoutube.com
A key application is its use as a halogenating agent. In one patented process, this compound is listed as a reagent for the preparation of halogenated organophosphines, which are themselves valuable intermediates for creating new phosphorus-containing molecules. google.com Furthermore, the trichloromethyl group can be transferred to other molecules. For example, the reaction of sodium trichloroacetate with aldehydes yields 2,2,2-trichloromethylcarbinols, which are a type of halogenated alcohol. organic-chemistry.org This reaction showcases the potential of trichloroacetate derivatives to serve as a source for the CCl₃ group in forming new carbon-carbon bonds. organic-chemistry.org General methods for converting alcohols into alkyl halides often involve reagents that replace the hydroxyl group with a halogen, a transformation pathway where halogenated intermediates play a key role. organic-chemistry.orglibretexts.org
The ester linkage in this compound is susceptible to nucleophilic attack, allowing for its conversion into other esters or amides. This reactivity is fundamental to its role as a synthetic intermediate.
Ester Derivatives: Through a process called transesterification, the pentyl group of this compound can be exchanged for a different alkyl or aryl group by reacting it with another alcohol, typically in the presence of an acid or base catalyst. aocs.orglibretexts.org This reaction is reversible and is driven to completion by using a large excess of the new alcohol. aocs.org
Amidate Derivatives: Reaction of this compound with ammonia (B1221849) or a primary or secondary amine leads to the formation of trichloroacetamide (B1219227) or N-substituted trichloroacetamides, respectively. This aminolysis reaction replaces the pentoxy group with a nitrogen-containing group, providing a direct route to amidates. uomustansiriyah.edu.iqgoogleapis.com
The following table summarizes the general transformations for producing ester and amidate derivatives from a precursor like this compound.
| Reactant 1 | Reactant 2 (Nucleophile) | Reaction Type | Product Class |
| This compound | Alcohol (R'-OH) | Transesterification | Ester (R'-O-C(O)CCl₃) |
| This compound | Amine (R'R''NH) | Aminolysis | Amidate (R'R''N-C(O)CCl₃) |
Synthesis of Halogenated Alcohols and Carboxylic Acid Derivatives
Catalytic Applications and Co-catalyst Roles
While this compound is primarily known as a reagent and intermediate, the chemical properties of its parent acid, trichloroacetic acid, open up possibilities for its involvement in catalytic processes.
Trichloroacetic acid (TCA) is a strong organic acid and an effective catalyst for various chemical transformations. nih.gov It has been successfully employed as a solid heterogeneous catalyst in multi-component reactions, such as the synthesis of dihydropyrimidin-2(1H)-ones and dihydropyrano[2,3-c]pyrazoles. researchgate.netnih.gov In these reactions, TCA activates the substrates, facilitating bond formation under mild conditions. nih.gov
Although this compound is an ester, it can act as a precursor to the catalytically active TCA in situ. Under certain reaction conditions, particularly in the presence of water, the ester can hydrolyze to release trichloroacetic acid and pentanol. Therefore, in reactions that can tolerate or require aqueous conditions, this compound could serve as a convenient source for the acid catalyst. The use of trichloroacetic acid has also been noted as an additive in asymmetric reactions catalyzed by other complexes. dovepress.com
Green chemistry emphasizes the use of environmentally benign reagents and conditions. catalysis.blogfrontiersin.org Trichloroacetic acid has found application as an efficient and reusable solid catalyst for organic synthesis under solvent-free conditions. researchgate.netnih.gov This approach avoids the use of volatile and often toxic organic solvents, aligning with the principles of green chemistry.
The ability to catalyze reactions in the absence of a solvent or in environmentally friendly solvents like water is a significant advantage. nih.gov For example, a visible-light-driven, copper-catalyzed dehalogenation of trichloroacetic acid has been developed using ascorbic acid as a reductant in an ethanol/water solvent system, selectively converting it to monochloroacetic acid. acs.org As this compound is a stable, solid precursor to TCA, its use could be advantageous in designing sustainable catalytic systems where the controlled release of the acid catalyst is desired.
Involvement in Acid-Catalyzed Reactions
Research in Materials Science and Engineering
The exploration of novel compounds for the synthesis and modification of materials is a cornerstone of materials science and engineering. While specific research on this compound is not extensively documented, its chemical structure—an ester of trichloroacetic acid—positions it within a class of compounds utilized in developing advanced materials. The principles governing the use of related trichloroacetate esters can be extrapolated to understand its potential roles.
The development of advanced polymeric materials often relies on controlled polymerization techniques. ethz.ch The trichloroacetate group, present in this compound, is structurally related to compounds used in Atom Transfer Radical Polymerization (ATRP), a key method for creating polymers with controlled architecture. ethz.ch Halogenated compounds can act as initiators in such controlled radical polymerizations, allowing for the synthesis of well-defined polymer chains.
Functional organic materials are designed to exhibit specific electronic, optical, or biomedical properties. The synthesis of these materials involves the meticulous design and assembly of molecular building blocks. naist.jp The design and synthesis of new molecules and polymers with unique optoelectronic properties is an ongoing effort in materials chemistry. gatech.edu
The trichloroacetate moiety can be involved in synthetic pathways for creating complex organic molecules. For instance, the reactivity of the C-Cl bonds in the trichloroacetate group could be exploited in various coupling reactions. In the broader context of organic synthesis, halogenated compounds are precursors in numerous reactions. The use of protective groups is essential in the synthesis of complex molecules, and while not a standard protecting group itself, the ester linkage in this compound could be cleaved under specific conditions, a principle fundamental to synthetic strategy. univpancasila.ac.id The synthesis of functional materials often involves multi-step processes where specific functional groups are added or modified to achieve the desired properties in the final material, such as those used in optoelectronics or as specialized coatings. gatech.edu
Role in Polymer Synthesis and Modification
Solvent Properties in Specialized Chemical Reactions
The choice of solvent is critical in chemical synthesis, as it influences reaction rates, equilibria, and product separation. google.com Solvents are characterized by properties such as polarity, boiling point, and miscibility with other liquids. google.com this compound, as a chlorinated ester, can be classified as a polar, aprotic solvent.
The properties of a solvent dictate its suitability for specific applications. For example, polar aprotic solvents are often used in reactions involving charged intermediates or polar transition states. The dissolution efficiency of certain materials, such as metals, can be significantly influenced by the solvent system, sometimes enhanced by the presence of halogens or complexing agents. acs.org While specific data for this compound is limited, the table below outlines typical properties for related chlorinated and ester compounds, providing a basis for estimating its solvent characteristics. The unique combination of an alkyl chain (pentyl) and a highly chlorinated group (trichloroacetate) suggests a balance of hydrophobic and polar characteristics. Such properties can be advantageous in reactions where solubility of both nonpolar and polar reagents is required. researchgate.net
Table 1: Illustrative Solvent Properties of Related Organic Compounds
| Property | Trichloroethylene nih.gov | Ethyl Acetate (B1210297) | General Expectation for this compound |
|---|---|---|---|
| Boiling Point | 87 °C | 77.1 °C | Higher than ethyl acetate due to larger mass and chlorination |
| Solubility in Water | Slightly soluble (1.1 g/L) | Soluble (8.3 g/100 mL) | Low, due to the long alkyl chain and halogenation |
| Character | Polar Aprotic | Polar Aprotic | Polar Aprotic |
| Primary Use | Industrial solvent, degreaser | General laboratory solvent, synthesis | Specialized synthesis, reaction medium |
This table is for illustrative purposes and shows data for related compounds to infer potential properties of this compound.
Investigation of Biochemical and Metabolic Pathways for Related Compounds
While this compound is not a primary focus of biochemical studies, its constituent parts—a haloacetic acid and a medium-chain alcohol—belong to classes of compounds whose interactions with biological systems are actively investigated. Research into these related compounds provides a framework for understanding the potential biochemical relevance of this compound.
Enzymes are highly specific catalysts, and their mechanisms are elucidated through kinetic and structural studies. educons.edu.rs The interaction between an enzyme and its substrate is governed by principles of molecular recognition, where the shape and chemical properties of both molecules are complementary. numberanalytics.com Esterase and lipase (B570770) enzymes, which catalyze the hydrolysis of ester bonds, are a major class of enzymes that could potentially interact with this compound. mdpi.com
The study of how enzymes process various substrates reveals details about their active sites and catalytic mechanisms. wou.edu For example, serine proteases utilize a catalytic triad (B1167595) to hydrolyze peptide and ester bonds, a process involving the formation of a covalent intermediate. mdpi.com The presence of bulky, electronegative chlorine atoms, as in the trichloroacetate group, would significantly influence how the substrate fits into an enzyme's active site and the electronic nature of the subsequent reaction steps. iyte.edu.tr Studying a range of ester substrates with varying acid and alcohol components helps researchers map the specificity and efficiency of an enzyme's catalytic activity. mdpi.com
Table 2: Key Enzymatic Concepts for Analyzing Ester Substrates
| Concept | Description | Relevance to this compound Analogs |
|---|---|---|
| Molecular Recognition | The specific binding of a substrate to an enzyme's active site based on complementary shape and chemical interactions. numberanalytics.com | The bulky trichloroacetyl group and the pentyl chain would need to fit within the active site of an esterase. |
| Covalent Catalysis | A mechanism where a transient covalent bond is formed between the enzyme and the substrate. wou.edu | Common in serine hydrolases that process ester bonds. |
| Substrate Specificity | The ability of an enzyme to catalyze a reaction with only a limited range of substrate molecules. numberanalytics.com | Studies would determine if esterases can accommodate the steric bulk and electronic effects of the trichloroacetate moiety. |
Computational biology provides powerful tools for predicting and analyzing the metabolic fate of chemical compounds. nih.gov These in silico methods are used to construct and interrogate complex metabolic networks, identifying potential pathways for how a compound might be processed in an organism. nih.govmdpi.com For a xenobiotic compound like this compound, computational models could predict its absorption, distribution, metabolism, and excretion profile.
Metabolic pathway analysis can be used to connect changes in metabolite levels to specific biological pathways. nih.gov Techniques such as Flux Balance Analysis (FBA) use stoichiometric models of metabolic networks to predict metabolic fluxes under different conditions. nih.gov For a compound related to this compound, such as trichloroacetic acid, models could predict its impact on central carbon metabolism or other pathways. nih.gov Machine learning approaches can also predict which metabolic pathway a small molecule is likely to participate in based on its chemical structure and functional groups. picb.ac.cn These computational approaches are invaluable for prioritizing experimental studies and for understanding the biological implications of exposure to novel or understudied chemicals. nih.govplos.org
Table 3: Computational Methods in Metabolic Pathway Analysis
| Method | Principle | Application to Related Compounds |
|---|---|---|
| Metabolic Flux Analysis (MFA) | Uses isotopic labeling to quantify the flow of metabolites through a network, identifying pathway usage and bottlenecks. nih.gov | Could trace the carbon atoms from a labeled trichloroacetate analog to see how it is metabolized or where it accumulates. |
| Flux Balance Analysis (FBA) | An optimization-based method that predicts steady-state reaction fluxes in a genome-scale metabolic model. nih.gov | Could simulate the effect of inhibiting a specific enzyme with a haloacetate compound on the entire metabolic network. |
| Pathway Reconstruction | Infers metabolic pathways from genomic or transcriptomic data to build a model of an organism's metabolism. mdpi.com | Could predict potential degradation pathways for haloacetates or related esters in microorganisms or humans. |
Future Research Directions and Emerging Trends
Integration of Artificial Intelligence and Machine Learning in Compound Design
The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical synthesis and compound design. For molecules like pentyl trichloroacetate (B1195264), these computational tools offer the ability to predict physicochemical properties, reaction outcomes, and potential applications with greater speed and accuracy than traditional experimental methods.
Researchers are developing algorithms to screen virtual libraries of related trichloroacetate esters to identify candidates with optimized characteristics for specific purposes, such as enhanced monomer reactivity in polymerization or specific solubility profiles. ML models can be trained on existing data from haloacetate compounds to predict the properties of novel, yet-to-be-synthesized analogues. This predictive power can significantly reduce the time and resources spent on laboratory experimentation by prioritizing the most promising candidates for synthesis. For instance, computational chemistry can be employed to model and predict the spectroscopic signatures (e.g., NMR, IR) of pentyl trichloroacetate and its derivatives, aiding in their identification and characterization.
Sustainable Synthesis and Green Chemistry Approaches
In line with the principles of green chemistry, a significant future research direction is the development of more sustainable and environmentally benign methods for synthesizing this compound. Traditional esterification methods often rely on harsh catalysts and generate significant waste.
Future approaches are likely to focus on:
Catalytic Innovations: The exploration of novel, reusable solid acid catalysts or enzymatic catalysts (lipases) for the esterification of trichloroacetic acid with pentanol (B124592). These catalysts can lead to higher yields, easier product separation, and a reduction in corrosive waste streams.
Alternative Reaction Conditions: The use of solvent-free reaction conditions or the replacement of conventional organic solvents with greener alternatives, such as ionic liquids or supercritical fluids. These methods can minimize the environmental impact associated with solvent use and disposal.
Energy Efficiency: Investigating microwave-assisted or ultrasound-assisted synthesis to accelerate the reaction, reduce energy consumption, and potentially improve product yields compared to conventional heating methods.
Advanced Spectroscopic and Analytical Method Development
Precise and efficient analytical methods are crucial for quality control, reaction monitoring, and detailed chemical analysis. While standard techniques like Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy are routinely used for this compound, future developments will focus on enhancing sensitivity, speed, and the level of structural detail that can be obtained.
Table 1: Current and Future Analytical Techniques for this compound
| Technique | Current Application | Future Development/Advancement |
| NMR Spectroscopy | 1H and 13C NMR for basic structural confirmation. | Development of 2D NMR techniques (COSY, HSQC) for more detailed structural elucidation of polymers derived from this compound. Use of higher field magnets for increased resolution. |
| Mass Spectrometry (MS) | GC-MS for identification and quantification. | High-resolution mass spectrometry (HRMS) for precise mass determination and elemental composition analysis. Development of liquid chromatography-mass spectrometry (LC-MS) methods for analyzing reaction mixtures and potential byproducts. |
| Infrared (IR) Spectroscopy | Identification of functional groups (carbonyl, C-Cl bonds). | In-situ IR spectroscopy for real-time monitoring of polymerization reactions involving this compound to understand reaction kinetics and mechanisms. |
| Chromatography | Gas Chromatography (GC) with electron capture detection for sensitive analysis of halogenated compounds. | Development of faster GC methods using smaller particle columns (UPLC/UHPLC) for high-throughput analysis. Exploration of chiral chromatography to separate potential enantiomers if chiral centers are introduced. |
These advanced methods will provide a more comprehensive understanding of the compound's purity, its behavior in complex mixtures, and the structure of materials derived from it.
Exploration of Novel Reaction Pathways and Applications
Research into the reactivity of this compound is uncovering new synthetic possibilities beyond its current uses. A key area of interest is its role as a monomer in C1 polymerization, a method for creating polymers with highly substituted backbones that are difficult to produce via conventional means. The reaction of this compound with reducing agents like metallic lithium can lead to the formation of unique poly(carbyne) structures. researchgate.net
Future explorations in this area may include:
Controlled Polymerization: Developing more controlled polymerization techniques to precisely tailor the molecular weight and structure of polymers derived from this compound.
Copolymerization: Investigating the copolymerization of this compound with other monomers to create new materials with hybrid properties.
Functionalization: Exploring reactions that modify the pentyl group or the trichloromethyl group to introduce new functionalities, thereby creating novel derivatives for specialized applications. For example, the trichloromethyl group is a precursor for dichlorocarbene, which can participate in cycloaddition reactions.
These new pathways could lead to the development of advanced materials, including specialty polymers and functionalized organic molecules, with applications in fields ranging from materials science to electronics.
Q & A
Q. What are the key methodological considerations for synthesizing pentyl trichloroacetate in a laboratory setting?
Synthesis requires precise control of reaction parameters, including stoichiometry, temperature (typically 40–80°C for esterification), and acid catalysis (e.g., sulfuric acid). Post-synthesis purification involves fractional distillation or column chromatography to isolate the compound from unreacted trichloroacetic acid or pentanol . Safety protocols must address trichloroacetic acid's corrosivity and the need for fume hoods .
Q. Which analytical techniques are essential for characterizing this compound’s purity and structural integrity?
- NMR Spectroscopy : Confirms molecular structure via <sup>1</sup>H and <sup>13</sup>C chemical shifts (e.g., ester carbonyl resonance at ~165–170 ppm).
- Gas Chromatography-Mass Spectrometry (GC-MS) : Quantifies purity and identifies volatile impurities.
- FT-IR Spectroscopy : Validates functional groups (C=O stretch at ~1740 cm⁻¹).
- Elemental Analysis : Ensures correct C/H/Cl ratios .
Q. What safety protocols are critical when handling this compound?
Q. How can researchers design a preliminary experiment to assess this compound’s solvent compatibility?
Conduct solubility tests in polar (water, ethanol) and nonpolar solvents (hexane, chloroform) under controlled temperatures. Monitor phase separation or turbidity as indicators of stability .
Advanced Research Questions
Q. How can factorial design optimize reaction parameters for this compound synthesis?
A 2<sup>k</sup> factorial design evaluates variables like temperature (Level 1: 50°C; Level 2: 70°C), catalyst concentration (0.5% vs. 1.0% H2SO4), and reaction time (2 vs. 4 hours). Statistical tools (ANOVA) identify significant factors affecting yield and purity .
Q. What strategies resolve contradictions in reported thermal stability data for this compound?
- Replicate Studies : Control humidity and oxygen levels to isolate degradation pathways.
- Advanced Thermogravimetric Analysis (TGA) : Compare decomposition profiles under inert vs. oxidative atmospheres.
- Theoretical Modeling : Use computational chemistry (DFT) to predict bond dissociation energies and validate experimental results .
Q. How do membrane separation technologies improve purification efficiency in large-scale synthesis?
Nanofiltration membranes with tailored pore sizes (1–5 nm) selectively separate this compound from smaller byproducts (e.g., HCl). Process simulations (Aspen Plus) optimize transmembrane pressure and flow rates .
Q. What role do theoretical frameworks play in interpreting this compound’s reactivity in nucleophilic substitutions?
Marcus theory or frontier molecular orbital (FMO) analysis predicts reaction kinetics and regioselectivity. For example, electron-deficient carbonyl groups in trichloroacetate esters enhance electrophilicity, favoring SN2 mechanisms .
Q. How should researchers design a study to evaluate this compound’s environmental persistence?
Q. What statistical methods are robust for analyzing dose-response relationships in toxicological studies?
Logistic regression or probit analysis models EC50 values for cytotoxicity assays. Bootstrap resampling addresses small-sample variability, while Kaplan-Meier survival curves assess acute exposure effects .
Methodological Tables
Table 1. Key Analytical Techniques for this compound
| Technique | Application | Critical Parameters |
|---|---|---|
| GC-MS | Purity assessment | Column: DB-5MS; He carrier gas |
| <sup>13</sup>C NMR | Structural confirmation | Deuterated chloroform solvent |
| TGA | Thermal stability | Heating rate: 10°C/min |
Table 2. Factorial Design Parameters for Yield Optimization
| Factor | Level 1 | Level 2 | Significance (p-value) |
|---|---|---|---|
| Temperature | 50°C | 70°C | <0.01 |
| Catalyst (%) | 0.5 | 1.0 | 0.03 |
| Time (hours) | 2 | 4 | 0.12 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
